molecular formula C21H31FN2O3 B11347976 2-(2-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide

2-(2-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide

Cat. No.: B11347976
M. Wt: 378.5 g/mol
InChI Key: RATPILDVUSDZFI-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorophenoxy group, a morpholinyl group, and a cyclohexylmethyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of the 2-fluorophenol intermediate, which is then reacted with an appropriate alkylating agent to form the 2-fluorophenoxy derivative.

    Morpholinylation: The morpholinyl group is introduced via a nucleophilic substitution reaction, typically using morpholine as the nucleophile.

    Amidation: The final step involves the formation of the amide bond, which is achieved by reacting the intermediate with butanoyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy and morpholinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-fluorophenoxy)-N-{[1-(piperidin-4-yl)cyclohexyl]methyl}butanamide
  • 2-(2-fluorophenoxy)-N-{[1-(pyrrolidin-4-yl)cyclohexyl]methyl}butanamide

Uniqueness

2-(2-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C21H31FN2O3

Molecular Weight

378.5 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[(1-morpholin-4-ylcyclohexyl)methyl]butanamide

InChI

InChI=1S/C21H31FN2O3/c1-2-18(27-19-9-5-4-8-17(19)22)20(25)23-16-21(10-6-3-7-11-21)24-12-14-26-15-13-24/h4-5,8-9,18H,2-3,6-7,10-16H2,1H3,(H,23,25)

InChI Key

RATPILDVUSDZFI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NCC1(CCCCC1)N2CCOCC2)OC3=CC=CC=C3F

Origin of Product

United States

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